Technical Whitepaper: 2-(3-Fluorophenyl)nicotinic Acid (CAS 1214365-08-8) in Rational Drug Design
Technical Whitepaper: 2-(3-Fluorophenyl)nicotinic Acid (CAS 1214365-08-8) in Rational Drug Design
Executive Summary
In modern medicinal chemistry, the 2-aryl nicotinic acid scaffold is recognized as a privileged structure, serving as a critical building block for a vast array of bioactive molecules, including cyclooxygenase (COX) inhibitors, kinase inhibitors, and anti-tubercular agents[1],[2]. 2-(3-Fluorophenyl)nicotinic acid (CAS 1214365-08-8) represents a highly optimized iteration of this scaffold. By integrating a 3-fluorophenyl moiety at the C2 position of the pyridine ring, this intermediate offers an ideal balance of metabolic stability, lipophilicity, and structural rigidity[3].
This technical guide provides an in-depth analysis of the physicochemical properties, validated synthetic methodologies, and downstream functionalization protocols for 2-(3-fluorophenyl)nicotinic acid, designed specifically for researchers and drug development professionals.
Physicochemical Profiling & Structural Rationale
Understanding the baseline properties of 2-(3-fluorophenyl)nicotinic acid is essential for predicting its behavior in both synthetic workflows and biological systems.
Quantitative Data Summary
| Property | Value | Rationale / Implication |
| CAS Number | 1214365-08-8[4] | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C₁₂H₈FNO₂[5] | Dictates the exact mass for high-resolution mass spectrometry (HRMS). |
| Molecular Weight | 217.20 g/mol [4] | Highly ligand-efficient; leaves ample molecular weight budget (<500 Da) for downstream functionalization in Lipinski-compliant drug design. |
| Boiling Point | 358.3 ± 27.0 °C (Predicted)[4] | Indicates high thermal stability, suitable for high-temperature cross-coupling reactions. |
| Density | 1.318 ± 0.06 g/cm³ (Predicted)[4] | Relevant for crystallization and formulation scaling. |
The Structural Logic
The architecture of this molecule is not accidental; it is engineered for optimal pharmacokinetics and target engagement:
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The "Fluorine Effect": The meta-fluoro substitution on the phenyl ring serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at a highly susceptible aromatic position[3]. Second, the strong electronegativity of fluorine modulates the electron density of the biaryl system, potentially engaging in orthogonal halogen bonding with target proteins.
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The Amphoteric Core: The juxtaposition of a basic pyridine nitrogen and an acidic carboxylic acid creates an amphoteric system. This allows the molecule to form robust salt bridges within target binding pockets (e.g., interacting with basic Arg/Lys residues) while maintaining sufficient aqueous solubility[3].
Synthetic Methodologies (The Self-Validating System)
The most robust and industrially scalable method for synthesizing 2-aryl nicotinic acids is the Suzuki-Miyaura Cross-Coupling reaction [6],[7]. This palladium-catalyzed process forms the critical C-C bond between the pyridine and the phenyl ring.
Synthetic workflow for 2-(3-fluorophenyl)nicotinic acid and downstream functionalization.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol is designed as a self-validating system, ensuring high yield and purity through mechanistic control.
Reagents:
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2-Chloronicotinic acid (1.0 eq)
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3-Fluorophenylboronic acid (1.2 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
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Sodium carbonate (Na₂CO₃) (3.0 eq)
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Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology & Causality:
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System Degassing: Dissolve 2-chloronicotinic acid and 3-fluorophenylboronic acid in the Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes.
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Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state, terminating the catalytic cycle prematurely.
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Catalyst & Base Addition: Add Na₂CO₃ followed by Pd(PPh₃)₄.
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Causality: Na₂CO₃ is a mild inorganic base that coordinates with the boronic acid to form a reactive, electron-rich boronate complex. This accelerates the transmetalation step (transferring the aryl group to the palladium center) without causing hydrolysis of the starting materials[6].
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Thermal Activation: Heat the reaction mixture to 90 °C under an inert atmosphere for 12 hours. Monitor via LC-MS.
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pH-Controlled Isolation (Self-Validation): Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Acidify the aqueous layer with 1M HCl to pH 3-4 .
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Causality: 2-(3-Fluorophenyl)nicotinic acid is amphoteric. At pH > 7, it exists as a highly water-soluble carboxylate salt. At pH < 2, the pyridine nitrogen protonates, again increasing water solubility. Adjusting strictly to pH 3-4 ensures the molecule exists in its neutral (or zwitterionic) state, forcing it to precipitate out of the aqueous phase for easy filtration[8].
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Downstream Functionalization in Drug Discovery
The free carboxylic acid of CAS 1214365-08-8 is rarely the final drug form; it is typically converted into amides or hydrazides to tune lipophilicity and target binding[1],[3].
Protocol 2: HATU-Mediated Amide Coupling
For electron-deficient pyridine systems, standard carbodiimides (like EDC/NHS) often result in sluggish kinetics and low yields. HATU is the preferred reagent[8].
Step-by-Step Methodology & Causality:
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Carboxylate Activation: In a dry flask under Argon, dissolve 2-(3-fluorophenyl)nicotinic acid (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature.
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Causality: DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid. The resulting carboxylate attacks HATU, forming a highly reactive O-At (7-azabenzotriazole) ester. The nitrogen atom in the azabenzotriazole ring provides neighboring-group participation, drastically accelerating the subsequent aminolysis[8].
-
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Aminolysis: Add the desired primary or secondary amine (1.1 eq) dropwise. Stir for 2-4 hours.
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Workup: Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to yield the functionalized lead compound.
Pharmacophore Mapping & Biological Target Rationale
Derivatives of 2-aryl nicotinic acids have demonstrated profound efficacy as selective COX-2 inhibitors (providing anti-inflammatory effects without the gastrointestinal toxicity of non-selective NSAIDs) and as potent anti-tubercular agents[9],[2].
Pharmacophore mapping of 2-(3-fluorophenyl)nicotinic acid in rational drug design.
When designing kinase inhibitors, the biaryl system mimics the adenine ring of ATP. The pyridine nitrogen frequently acts as a hydrogen bond acceptor for the hinge region backbone amides of the kinase, while the 3-fluorophenyl group projects into the hydrophobic pocket (e.g., the DFG-out allosteric site), anchoring the molecule and extending its residence time[3].
Analytical Validation & Quality Control
To ensure the integrity of the synthesized 2-(3-fluorophenyl)nicotinic acid prior to biological screening, rigorous analytical validation is required[8].
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Reverse-Phase HPLC: Utilize a C18 column (e.g., 3 µm particle size for UPLC applications).
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Mobile Phase: Gradient of Acetonitrile (MeCN) and Water, modified with 0.1% Formic Acid.
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Causality: Formic acid suppresses the ionization of the carboxylic acid, ensuring sharp, symmetrical peak shapes while maintaining compatibility with downstream mass spectrometry[8].
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Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 218.2 and [M-H]⁻ peak at m/z 216.2. The presence of the fluorine atom will not produce a distinct isotopic pattern (unlike chlorine or bromine), but exact mass HRMS will confirm the C₁₂H₈FNO₂ formula.
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